molecular formula C9H7BrO2 B6165649 4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one CAS No. 1337844-97-9

4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B6165649
CAS No.: 1337844-97-9
M. Wt: 227.1
InChI Key:
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Description

The compound “4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one” belongs to the class of organic compounds known as indenes and isoindenes . These are compounds containing an indene moiety (which consists of a cyclopentadiene fused to a benzene ring), or an isoindene moiety (which consists of a cyclopentadiene fused to a cyclohexadiene ring) .


Synthesis Analysis

The synthesis of 1-indanones, which include compounds like “this compound”, has been extensively studied . More than 100 synthetic methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials, have been performed . The commonly used reaction in this area is the Nazarov reaction which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) . The Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G(d,p) level of theory . The time-dependent DFT (TD-DFT) approach can be used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to achieve the frontier orbital gap .

Scientific Research Applications

4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-onedroxy-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research. It is used as a building block in the synthesis of organic compounds, as a reagent in the synthesis of pharmaceuticals and other biologically active compounds, and as a probe in the study of enzyme-catalyzed reactions. It is also used in the synthesis of organometallic compounds and in the synthesis of polymers materials. In addition, it is used in the synthesis of metal-organic frameworks and in the study of molecular recognition.

Mechanism of Action

The mechanism of action of 4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-onedroxy-2,3-dihydro-1H-inden-1-one is not fully understood. However, it is believed to interact with specific enzymes and proteins, leading to structural and functional changes in the target molecules. It is also believed to interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-onedroxy-2,3-dihydro-1H-inden-1-one are not well understood. However, it is believed to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-onedroxy-2,3-dihydro-1H-inden-1-one in laboratory experiments is its versatility. It can be used in a wide range of reactions and can be used as a building block for the synthesis of a variety of compounds. The main limitation of using 4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-onedroxy-2,3-dihydro-1H-inden-1-one in laboratory experiments is its toxicity. It is a highly toxic compound and should be handled with care.

Future Directions

The future of 4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-onedroxy-2,3-dihydro-1H-inden-1-one is promising. Further research is needed to understand its mechanism of action and to develop new applications in pharmaceuticals and other biologically active compounds. In addition, further research is needed to develop new methods of synthesis and to explore its potential as a building block for the synthesis of other compounds. Finally, further research is needed to explore its potential as a probe in the study of enzyme-catalyzed reactions and its potential in the study of molecular recognition.

Synthesis Methods

4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-onedroxy-2,3-dihydro-1H-inden-1-one can be synthesized by a variety of methods. The most common method is the Stille reaction, which involves the reaction of a bromoalkene with a palladium-catalyzed cross-coupling reaction. The Stille reaction is a useful tool for the synthesis of 4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-onedroxy-2,3-dihydro-1H-inden-1-one, as it is a mild, efficient, and cost-effective method. Other methods of synthesis include the Suzuki reaction, the Heck reaction, and the Buchwald-Hartwig reaction.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include bromination, cyclization, and hydroxylation.", "Starting Materials": [ "2,3-dihydro-1H-inden-1-one", "bromine", "acetic acid", "sodium acetate", "hydrogen peroxide", "water" ], "Reaction": [ "Step 1: Bromination of 2,3-dihydro-1H-inden-1-one using bromine in acetic acid to yield 4-bromo-2,3-dihydro-1H-inden-1-one", "Step 2: Cyclization of 4-bromo-2,3-dihydro-1H-inden-1-one using sodium acetate in acetic acid to yield 4-bromo-1H-inden-1-one", "Step 3: Hydroxylation of 4-bromo-1H-inden-1-one using hydrogen peroxide in water to yield 4-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one" ] }

1337844-97-9

Molecular Formula

C9H7BrO2

Molecular Weight

227.1

Purity

95

Origin of Product

United States

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